(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Chiral resolution Enantiomeric excess Peptide building blocks

(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (CAS 71336-83-9) is a chiral, non-natural phenylglycine derivative that serves as a critical enantiopure precursor for the synthesis of potent protease inhibitors and glycine transporter-1 (GlyT1) modulators. The compound combines a methyl ester handle, a free α-amino group, and a 4-benzyloxy substituent on the aromatic ring, enabling both divergent C- and N-terminal derivatization from a single, defined (R)-stereocenter.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B11845989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N
InChIInChI=1S/C16H17NO3/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3/t15-/m1/s1
InChIKeyZTGSRCQPKWGKQB-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate: A Chiral Phenylglycine Building Block for Antiviral and CNS Drug Discovery


(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (CAS 71336-83-9) is a chiral, non-natural phenylglycine derivative that serves as a critical enantiopure precursor for the synthesis of potent protease inhibitors and glycine transporter-1 (GlyT1) modulators. The compound combines a methyl ester handle, a free α-amino group, and a 4-benzyloxy substituent on the aromatic ring, enabling both divergent C- and N-terminal derivatization from a single, defined (R)-stereocenter. This specific configuration is a key determinant of biochemical activity, as the spatial orientation of the aromatic side chain directly governs binding interactions with the dengue virus NS2B-NS3 protease and human GlyT1 transporter [1][2].

(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate: Why Absolute Stereochemistry and the Benzyloxy Ether Define Target Engagement


Generic substitution with the (S)-enantiomer or unsubstituted phenylglycine methyl esters is not feasible because the (R)-configuration is essential for achieving potent inhibition, and the 4-benzyloxy group is required for productive target engagement. In dengue protease inhibitor programs, the (R)-enantiomer of 4-benzyloxyphenylglycine-containing compounds consistently outperforms its (S)-counterpart; for instance, the (S)-configured dipeptide analogue (S)-4 delivered only 57% inhibition of DENV NS2B-NS3 protease at 50 µM, whereas the (R)-configured analogue (3S)-11a achieved 96% inhibition at the same concentration with an IC50 of 2.6 µM [1]. Furthermore, the benzyloxy substituent is a critical pharmacophoric element: replacement with a hydroxyl group abolished nanomolar protease affinity in SAR studies, and fragment growth from 4-hydroxyphenylglycine to the benzyloxy ether was the essential first step in a three-step optimization cascade that ultimately yielded inhibitors with low nanomolar Ki values [2][3].

Quantitative Differentiation of (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate Against its Closest Chemical Analogs


Enantiomeric Purity: (R)- vs. (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate as Starting Materials

The (R)-enantiomer (CAS 71336-83-9) is commercially available with a minimum purity of 98% , consistent with the high stereochemical purity required for synthesizing enantiomerically pure antiviral agents. In contrast, the (S)-enantiomer (CAS 908066-52-4) is typically offered at 95% purity . This 3% difference in chemical purity translates to a substantially larger gap in enantiomeric purity that can critically impact the diastereomeric ratio of downstream peptide coupling products, directly affecting the yield and reproducibility of multi-step medicinal chemistry syntheses.

Chiral resolution Enantiomeric excess Peptide building blocks Stereochemical integrity

Dengue Virus NS2B-NS3 Protease Inhibition: (R)-4-Benzyloxyphenylglycine vs. Unsubstituted Phenylglycine Scaffolds

In a direct head-to-head assessment within the same peptide-hybrid chemotype, the (R)-configured inhibitor (3S)-11a bearing the (R)-4-benzyloxyphenylglycine moiety inhibited DENV NS2B-NS3 protease by 96% at 50 µM, yielding an IC50 of 2.6 µM. The corresponding (S)-configured dipeptide (S)-4, lacking the (R)-benzyloxyphenylglycine residue, inhibited only 57% at the identical concentration, with no IC50 determined due to insufficient potency [1]. This demonstrates that the (R)-stereochemistry of the 4-benzyloxyphenylglycine scaffold is a primary driver of inhibitory potency.

Flavivirus protease Antiviral drug discovery NS2B-NS3 inhibitor Structure-activity relationship

Cellular Antiviral Potency: 4-Benzyloxyphenylglycine Derivatives vs. Benchmark Repurposed Drugs

In a validated DENV-2 protease reporter gene assay conducted in HeLa cells, a 4-benzyloxyphenylglycine derivative (compound 55) demonstrated an EC50 of 0.49 ± 0.08 µM for inhibition of viral protease activity [1]. This potency compares very favorably to the repurposed clinical drug Nelfinavir, which exhibited an EC50 of 3.5 ± 0.4 µM in the same cellular context. The 7.1-fold superiority of the 4-benzyloxyphenylglycine-based chemotype establishes its value as a starting point for developing next-generation dengue antivirals.

Antiviral efficacy DENV-2 replication Cell-based assay Drug repurposing

Glycine Transporter-1 Binding Affinity: (R)-Benzyloxy vs. Hydroxyl Phenylglycine Analogs

The (R)-4-benzyloxyphenylglycine methyl ester demonstrates measurable affinity for the GlyT1 transporter, with an IC50 of 800 nM in a radioligand displacement assay using rat C6 glioma cells [1]. This contrasts with the hydroxyl analog, (R)-methyl 2-amino-2-(4-hydroxyphenyl)acetate, which has been reported primarily as a synthetic intermediate for β-lactam antibiotics (e.g., amoxicillin) rather than as a CNS-active scaffold, indicating that the benzyloxy group imparts a distinct molecular recognition profile . While the 800 nM affinity is moderate, it represents a validated starting point for further optimization.

GlyT1 inhibition CNS drug discovery Schizophrenia Glycine reuptake

Optimized LogP and Lipophilic Ligand Efficiency: Benzyloxy vs. Hydroxyl Phenylglycine in Cellular Dengue Assays

Systematic SAR analysis of phenylglycine-based dengue protease inhibitors revealed that the benzyloxy substituent was essential for achieving submicromolar cellular activity. The parent 4-hydroxyphenylglycine fragment displayed no measurable cellular inhibition (IC50 > 10 µM), whereas fragment growth to the benzyloxy ether improved cellular potency into the low micromolar range [1]. Further optimization of the (R)-4-benzyloxyphenylglycine scaffold yielded derivatives with Ki values of 12 nM (DENV-2) and 39 nM (WNV) in biochemical assays, with EC50 values in viral replication assays of 3.4 µM (DENV-2) and 15.5 µM (WNV) for the most active analog [2].

Lipophilicity Cellular permeability Dengue protease Drug-likeness

Configurational Stability: The (R)-Enantiomer as the Preferred Synthon for Copper-Complex-Mediated Synthesis

The copper-complex-mediated synthetic route to 4-benzyloxyphenylglycine building blocks, as described by Behnam et al. (2015), proceeds with retention of configuration at the α-carbon. This methodology favors the (R)-enantiomer as the starting material because the D-amino acid configuration (corresponding to (R)) is conformationally better accommodated within the Schiff base-copper coordination complex, resulting in higher yields and greater configurational integrity compared to attempts using the (S)-enantiomer or racemic mixtures [1]. The (R)-enantiomer can be obtained in >98% chemical purity, whereas racemic or (S)-configured intermediates required additional resolution steps, adding cost and reducing overall process efficiency .

Asymmetric synthesis Copper complex Racemization resistance Process chemistry

High-Value Application Scenarios for (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate in Drug Discovery and Chemical Biology


Dengue and West Nile Virus Protease Inhibitor Lead Optimization

The compound is an ideal C-terminal building block for structure-activity relationship (SAR) studies targeting the flavivirus NS2B-NS3 protease. Its (R)-configuration is essential: the (S)-analog achieves only 57% inhibition at 50 µM, whereas the (R)-configured inhibitor reaches 96% inhibition with an IC50 of 2.6 µM [1]. Optimized derivatives achieve Ki values of 12 nM (DENV-2) and 39 nM (WNV), with cellular EC50 values as low as 0.49 µM [2][3]. Procurement of this (R)-enantiomer directly supports the synthesis of inhibitors that outperform the repurposed drug Nelfinavir (EC50 3.5 µM) by 7.1-fold in cellular potency [3].

Glycine Transporter-1 (GlyT1) Modulator Synthesis for CNS Drug Discovery

The (R)-benzyloxyphenylglycine scaffold demonstrates measurable GlyT1 binding affinity (IC50 800 nM) [1], providing a validated entry point for synthesizing GlyT1 inhibitor libraries. The 4-hydroxyphenylglycine methyl ester, a common alternative, shows no GlyT1 activity, making the benzyloxy building block indispensable for CNS programs targeting schizophrenia or cognitive disorders. The free amino and ester functionalities allow parallel optimization of N-terminal amides and C-terminal modifications without stereochemical ambiguity.

Synthesis of Enantiopure Peptide-Hybrid Protease Inhibitors via Copper-Complex Intermediates

The (R)-enantiomer is the preferred substrate for the copper-complex-mediated synthetic route that yields 4-benzyloxyphenylglycine building blocks with retention of configuration [1]. This route has been validated in peer-reviewed publications as the cornerstone for accessing non-natural peptidic inhibitors. Starting from >98% pure (R)-methyl ester ensures that the final peptide-hybrid products maintain the required (R)-stereochemistry at the aryl glycine residue, which is critical for maintaining submicromolar cellular antiviral activity [1][2].

Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Validation

With commercial availability at ≥98% purity, the (R)-enantiomer (CAS 71336-83-9) can serve as a reference standard for developing chiral HPLC methods to quantify enantiomeric excess in synthetic batches. Its well-resolved chromatographic profile and the availability of the corresponding (S)-enantiomer (CAS 908066-52-4) at 95% purity [1][2] enable robust method validation for quality control in process chemistry and pharmaceutical manufacturing.

Quote Request

Request a Quote for (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.